

Efficacy comparison of "Pentapeptide-3" and "SYN-AKE" in muscle relaxation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pentapeptide-3

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Efficacy Comparison: Pentapeptide-3 vs. SYN-AKE in Muscle Relaxation

An Objective Guide for Researchers and Drug Development Professionals

In the field of cosmetic science and dermatology, the development of topical agents that mimic the effects of botulinum toxin has led to the emergence of several novel peptides. Among these, **Pentapeptide-3** (Vialox) and Dipeptide Diaminobutyroyl Benzylamide Diacetate (SYN-AKE) have garnered significant attention for their muscle relaxation properties. This guide provides a detailed, objective comparison of their efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

Overview and Mechanism of Action

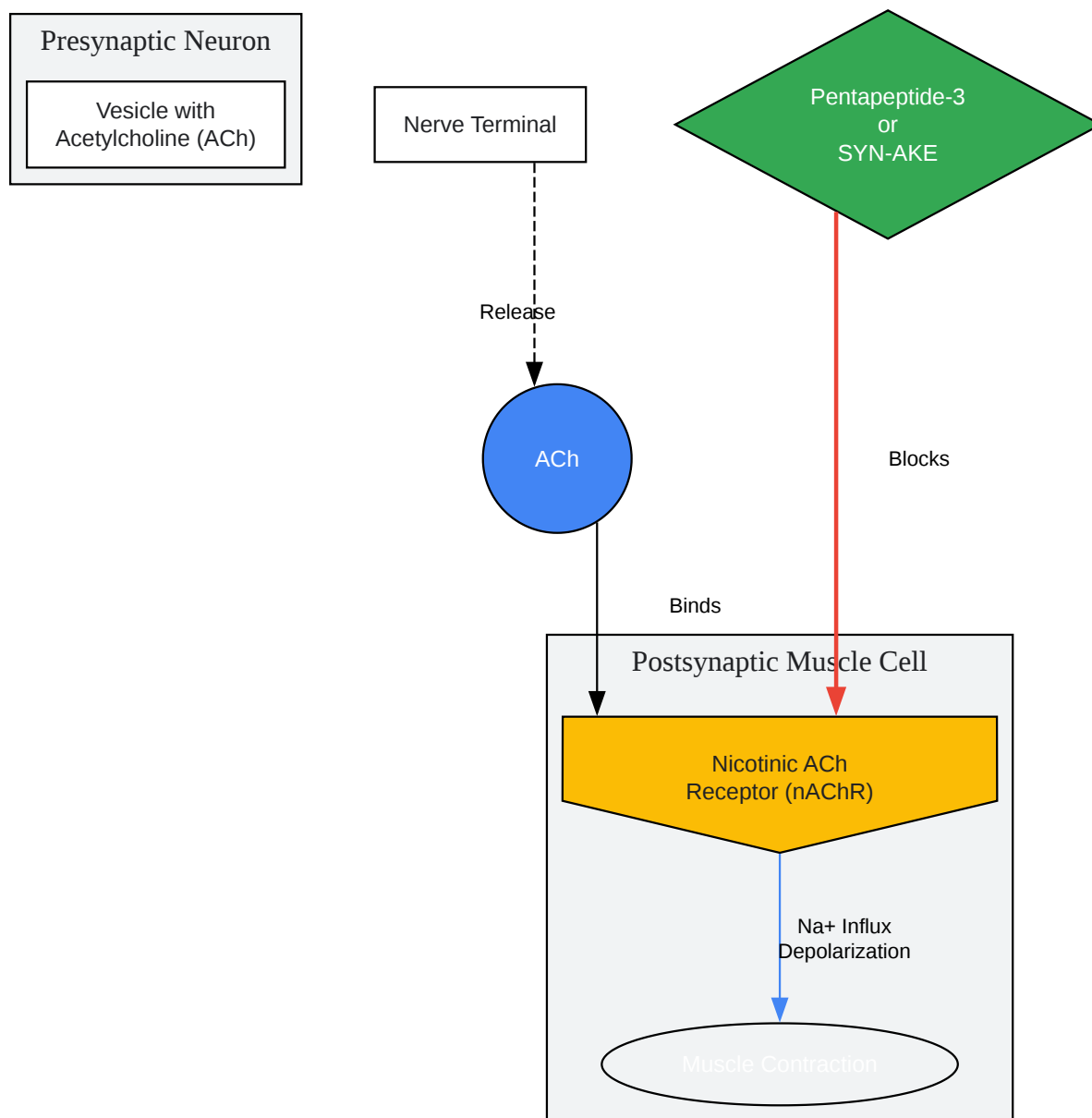
Both **Pentapeptide-3** and SYN-AKE function as neuromuscular blocking agents, but they achieve this effect through a similar post-synaptic mechanism, distinct from the pre-synaptic action of botulinum toxin.

- **Pentapeptide-3** (Vialox): This synthetic pentapeptide, with the sequence Gly-Pro-Arg-Pro-Ala, is designed to mimic the muscle-relaxing properties of snake venom.^{[1][2]} It acts as a competitive antagonist at the muscular nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of muscle cells.^{[1][2]} By competing with the neurotransmitter

acetylcholine (ACh), **Pentapeptide-3** blocks the receptor's ion channel, preventing the influx of sodium ions (Na^+) that is necessary for muscle cell depolarization and contraction.[1] This action is described as a non-depolarizing neuromuscular blockade, leading to muscle relaxation and a reduction in the appearance of dynamic wrinkles.[1]

- SYN-AKE (Dipeptide Diaminobutyroyl Benzylamide Diacetate): This synthetic tripeptide is a biomimetic of Waglerin-1, a peptide found in the venom of the Temple Viper (*Tropidolaemus wagleri*).[3][4][5] Similar to **Pentapeptide-3**, SYN-AKE functions as a reversible antagonist of the muscular nicotinic acetylcholine receptor (mnAChR).[6][7][8] By binding to the receptor, it blocks the uptake of acetylcholine, keeping the ion channels closed.[3][6] This prevents Na^+ influx, keeping the muscle cells in a relaxed state and inhibiting the transmission of nerve impulses to the muscles.[3][6]

The shared mechanism of action for both peptides involves the competitive antagonism of postsynaptic nAChRs, which prevents the signal for muscle contraction from being transmitted, ultimately leading to muscle relaxation.[4]



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Postsynaptic Inhibition Pathway

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of **Pentapeptide-3** and SYN-AKE from in vitro and in vivo studies. It is important to note that much of the publicly available data is provided by the manufacturers.[\[2\]](#)

Table 1: In Vitro Efficacy Data

Peptide	Assay	Concentration	Result	Citation(s)
Pentapeptide-3	Muscle Activity Reduction	Not Specified	71% reduction within 1 minute; 58% reduction after 2 hours	[1]
SYN-AKE	Reduction in Frequency of Muscle Cell Contractions	0.5 mM	82% reduction after 2 hours	[9]

Table 2: In Vivo Efficacy Data (28-Day Studies)

Peptide	Parameter	Concentration	Result	Citation(s)
Pentapeptide-3	Wrinkle Size Reduction	Not Specified	49% reduction	[1]
Skin Consistency	Not Specified	47% increase	[1]	
SYN-AKE	Wrinkle Reduction (Forehead)	4%	Up to 52% reduction	[5][6][9]
Skin Smoothing (Ra)	4%	21% improvement (on 80% of volunteers)	[6][9][10]	
Anti-Wrinkle Effect (Rz)	4%	20% improvement (on 73% of volunteers)	[6][9][10]	

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following protocols are based on descriptions from available literature.

SYN-AKE: In Vitro Muscle Contraction Assay

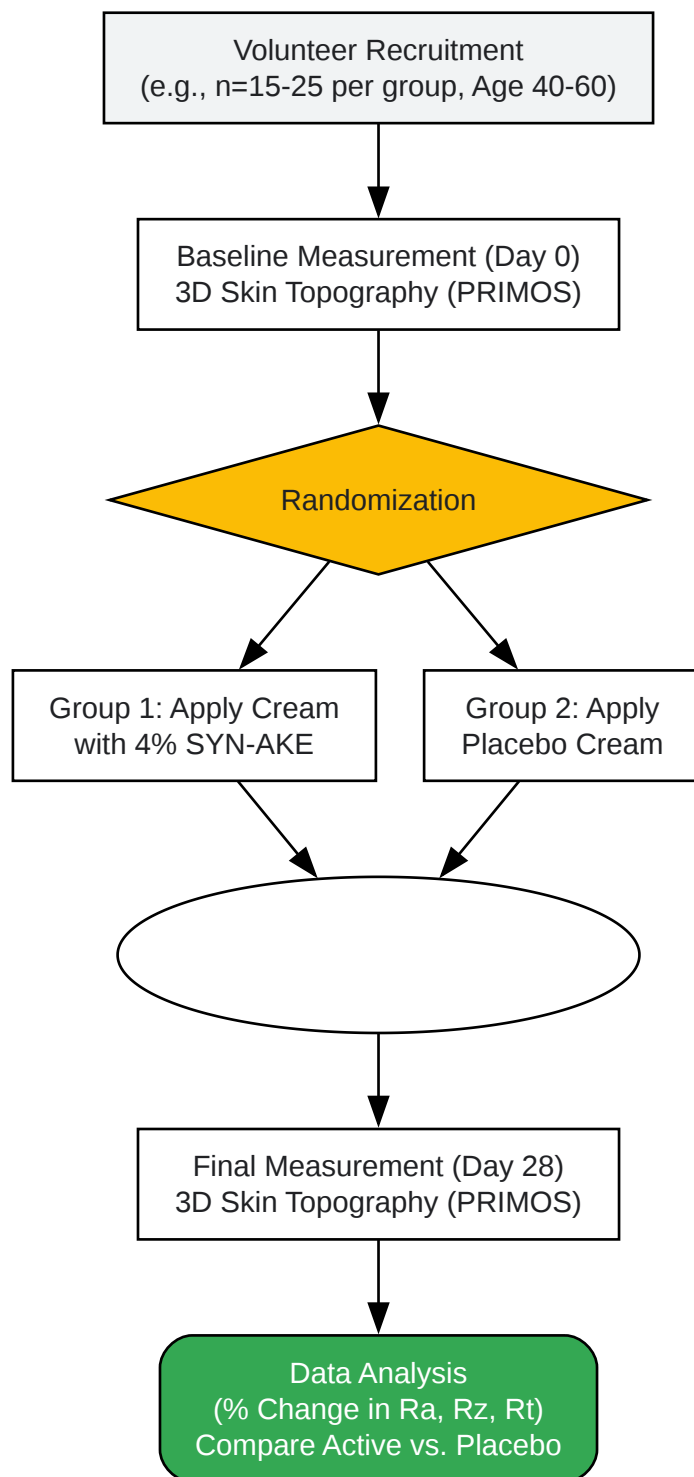
- Objective: To measure the inhibitory effect of SYN-AKE on the contraction of innervated muscle cells.
- Methodology:
 - Co-cultures of human skeletal muscle cells and spinal cord explants from rat embryos are established to create functional neuromuscular junctions.
 - The cultures are incubated with a 0.5 mM solution of SYN-AKE peptide.[6][11]

- The frequency of muscle cell contractions is recorded at baseline and at various time points post-incubation (e.g., after 2 hours).[9]
- The percentage reduction in contraction frequency is calculated relative to the baseline or a control culture. This assay demonstrates the peptide's direct impact on neuromuscular transmission.[9]

SYN-AKE: In Vivo Clinical Trial for Wrinkle Reduction (Forehead)

- Objective: To evaluate the anti-wrinkle and smoothing efficacy of a topical cream containing SYN-AKE compared to a placebo.
- Methodology:
 - Volunteer Recruitment: A cohort of 15 to 25 volunteers per group, typically females aged 40-60, with visible forehead wrinkles, is selected.[3][6]
 - Product Formulation: An oil-in-water emulsion containing 4% SYN-AKE is prepared. A corresponding placebo cream without the active peptide is also formulated.[3][6]
 - Study Design: A double-blind, placebo-controlled study is conducted over a 28-day period.[6]
 - Application Protocol: Volunteers apply the assigned cream (SYN-AKE or placebo) to the forehead twice daily (morning and evening).[6]
 - Efficacy Measurement:
 - Baseline (Day 0) measurements of skin topography are taken using a non-invasive 3D imaging system (e.g., PRIMOS 3D).[11]
 - Final measurements are taken on Day 28.
 - Key parameters analyzed include wrinkle depth (Rt), mean roughness (Ra), and mean depth of the wrinkles (Rz).[6]
 - Data Analysis: The percentage change in wrinkle parameters from Day 0 to Day 28 is calculated for both the SYN-AKE and placebo groups, and statistical significance is

determined.



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In Vivo Clinical Trial Workflow

Conclusion and Professional Perspective

Both **Pentapeptide-3** and SYN-AKE demonstrate a clear mechanism of action as postsynaptic nAChR antagonists, offering a topical alternative for inducing muscle relaxation. Based on the available data, SYN-AKE has a more extensive body of publicly documented in vivo studies with detailed protocols and statistically significant results, showing up to a 52% reduction in forehead wrinkles.[6][9] The data for **Pentapeptide-3**, while promising, appears less comprehensive in the public domain, often citing manufacturer-provided figures without detailed experimental conditions.[1][2]

For drug development professionals, SYN-AKE presents a more robustly studied option based on available literature. However, a direct head-to-head clinical trial under identical conditions would be necessary for a definitive comparison of efficacy. Researchers should critically evaluate the source of the data and the rigor of the experimental design when considering these peptides for formulation or further investigation. Both peptides represent a significant class of compounds in the ongoing development of non-invasive solutions for managing dynamic wrinkles.

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- To cite this document: BenchChem. [Efficacy comparison of "Pentapeptide-3" and "SYN-AKE" in muscle relaxation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b173817#efficacy-comparison-of-pentapeptide-3-and-syn-ake-in-muscle-relaxation]

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